molecular formula C16H15N3O2 B13344392 2-(((4-Methoxyphenyl)amino)methyl)quinazolin-4(3H)-one

2-(((4-Methoxyphenyl)amino)methyl)quinazolin-4(3H)-one

Cat. No.: B13344392
M. Wt: 281.31 g/mol
InChI Key: KCJZWTQYSSBKDW-UHFFFAOYSA-N
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Description

2-(((4-Methoxyphenyl)amino)methyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antitumor, antimicrobial, antimalarial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Methoxyphenyl)amino)methyl)quinazolin-4(3H)-one typically involves the reaction of 4-methoxyaniline with quinazolin-4(3H)-one derivatives. One common method includes the use of a copper-mediated tandem C(sp2)–H amination reaction . This reaction can be carried out using N-(quinolin-8-yl)benzamide and amidine hydrochlorides as starting materials, with 8-aminoquinoline serving as a removable bidentate directing group .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of copper-mediated reactions is advantageous due to their simplicity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-(((4-Methoxyphenyl)amino)methyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different substituents.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the aromatic ring and the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which can exhibit enhanced biological activities .

Scientific Research Applications

2-(((4-Methoxyphenyl)amino)methyl)quinazolin-4(3H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((4-Methoxyphenyl)amino)methyl)quinazolin-4(3H)-one stands out due to its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications. Its methoxyphenyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

2-[(4-methoxyanilino)methyl]-3H-quinazolin-4-one

InChI

InChI=1S/C16H15N3O2/c1-21-12-8-6-11(7-9-12)17-10-15-18-14-5-3-2-4-13(14)16(20)19-15/h2-9,17H,10H2,1H3,(H,18,19,20)

InChI Key

KCJZWTQYSSBKDW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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